Lipophilicity (LogP) Comparison: Enhanced Hydrophobicity Versus Unsubstituted Cyclopentanol
The calculated partition coefficient (LogP) for 1-(N-pentyl)cyclopentanol is 2.8718, demonstrating a >4-fold increase in lipophilicity compared to the unsubstituted cyclopentanol core (LogP = 0.710) [1]. This substantial difference is a direct consequence of the 5-carbon n-pentyl side chain at the 1-position, which dramatically enhances hydrophobic character. In contrast, unsubstituted cyclopentanol is relatively hydrophilic . While experimental LogP data for 2-pentylcyclopentanol is not available in the primary literature, its calculated LogP is estimated to be around 3.4 [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.8718 |
| Comparator Or Baseline | Cyclopentanol: 0.710; 2-pentylcyclopentanol: ~3.4 (estimated) |
| Quantified Difference | ~4.1-fold increase in LogP vs. cyclopentanol |
| Conditions | Calculated partition coefficient |
Why This Matters
The higher LogP indicates greater lipophilicity, which is a key determinant for membrane permeability in biological assays and solubility in non-polar formulation matrices, making it a more suitable scaffold for developing hydrophobic drug candidates or fragrance ingredients than its unsubstituted counterpart.
- [1] Molbase. 1-pentylcyclopentan-1-ol: Physicochemical Properties. CAS 194800-16-3. Accessed 2026. View Source
- [2] Scents and Flavors. 2-pentyl cyclopentan-1-ol. CAS 84560-00-9. Accessed 2026. View Source
